molecular formula C15H14INO3 B402211 N-(2,4-dimethoxyphenyl)-3-iodobenzamide

N-(2,4-dimethoxyphenyl)-3-iodobenzamide

Cat. No.: B402211
M. Wt: 383.18g/mol
InChI Key: VSNQAJBHPOQTNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-3-iodobenzamide (CAS 331434-33-4) is a benzamide derivative with the molecular formula C₁₅H₁₄INO₃ and a molecular weight of 399.18 g/mol. The compound features a 3-iodobenzamide core substituted with a 2,4-dimethoxyphenyl group. The iodine atom at the 3-position of the benzamide ring and the electron-donating methoxy groups at the 2- and 4-positions of the phenyl ring contribute to its unique electronic and steric properties.

Properties

Molecular Formula

C15H14INO3

Molecular Weight

383.18g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-iodobenzamide

InChI

InChI=1S/C15H14INO3/c1-19-12-6-7-13(14(9-12)20-2)17-15(18)10-4-3-5-11(16)8-10/h3-9H,1-2H3,(H,17,18)

InChI Key

VSNQAJBHPOQTNL-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)I)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)I)OC

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

N-(2,4-dimethoxyphenyl)-3-iodobenzamide is being explored for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.

  • Anticancer Properties : Research indicates that compounds with iodine substitutions can enhance the anticancer activity by improving binding interactions with target proteins involved in tumorigenesis. For instance, modifications at the nitrogen and carboxamide positions have shown significant enhancement of anticancer properties in related compounds.
  • Sigma Receptor Binding : The compound may exhibit binding affinity towards sigma receptors, which are implicated in various neurological disorders and cancer. Studies on similar compounds have demonstrated promising K_i values in the nanomolar range, suggesting effective receptor engagement.

Biological Research

The compound's potential biological activities are being investigated extensively:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
  • Anti-inflammatory Effects : The compound's structural features may confer anti-inflammatory properties, warranting investigation into its utility in treating inflammatory diseases.

Materials Science

Due to its unique chemical properties, this compound is also being considered for applications in materials science:

  • Polymer Production : The compound can serve as a building block in the synthesis of advanced materials such as polymers and coatings. Its iodine content may enhance the material's properties, such as thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

A study focusing on iodine-containing benzamide derivatives demonstrated that modifications significantly enhanced their anticancer activity. The incorporation of iodine was noted to improve interactions with heat shock proteins that are crucial for cancer cell survival.

Case Study 2: Sigma Receptor Binding

Research on sigma receptor ligands has highlighted the importance of structural modifications in enhancing binding affinity. Compounds similar to this compound showed effective receptor engagement with promising pharmacological profiles.

Comparison with Similar Compounds

N-{5-nitro-2-methoxyphenyl}-3-iodobenzamide

  • Molecular Formula : C₁₄H₁₁IN₂O₄
  • Key Features : Replaces the 2,4-dimethoxyphenyl group with a 5-nitro-2-methoxyphenyl moiety.
  • Impact: The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density in the phenyl ring compared to the methoxy groups in the parent compound. This alters reactivity in electrophilic substitution and hydrogen-bonding interactions. The nitro group may enhance binding to electron-deficient biological targets but could reduce metabolic stability .

N-(3-aminophenyl)-4-iodobenzamide

  • Molecular Formula : C₁₃H₁₁IN₂O
  • Key Features: Contains an amino group (-NH₂) at the 3-position of the phenyl ring instead of methoxy groups.
  • This substitution could improve solubility in aqueous environments but may also lead to oxidation sensitivity. The iodine at the 4-position (vs. 3-position in the parent compound) alters steric interactions .

Heterocyclic and Extended Aromatic Systems

N-[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide

  • Molecular Formula : C₂₄H₂₀IN₂O₂
  • Key Features : Incorporates a benzoxazole heterocycle (5,7-dimethyl substitution) and a methyl group on the phenyl ring.
  • Impact: The benzoxazole ring enhances π-π stacking interactions and metabolic stability. This structural complexity may target enzymes or receptors requiring extended aromatic recognition sites .

N-biphenyl-3-yl-2-iodobenzamide

  • Molecular Formula: C₁₉H₁₄INO
  • Key Features : Features a biphenyl system with iodine at the 2-position of the benzamide.
  • Impact : The biphenyl group increases molecular rigidity and aromatic surface area, favoring interactions with hydrophobic protein pockets. The iodine’s position at the 2-position (vs. 3-position) may reduce steric hindrance in certain binding conformations .

Functional Group Modifications

N-(1-(2,4-dimethoxyphenyl)-3-oxo-3-((4-(N-(pyrimidine-2-yl)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide

  • Key Features : Contains a sulfamoylphenyl-pyrimidine substituent and a propenamide linker.
  • Impact : The sulfamoyl and pyrimidine groups enhance hydrogen-bonding and charge-transfer interactions. This compound demonstrated potent acetylcholinesterase (AChE) inhibition (Ki = 11.68 nM), outperforming the reference drug Tacrine (Ki = 18.45 nM). The extended conjugated system likely improves target affinity .

N-(3-cyano-4-fluorophenyl)-5-fluoro-2-iodobenzamide

  • Molecular Formula : C₁₄H₇F₂IN₂O
  • Key Features: Includes cyano (-CN) and fluoro (-F) groups on the phenyl ring.
  • Impact: The electron-withdrawing cyano and fluoro groups reduce electron density, increasing resistance to oxidative metabolism. The dual fluorine atoms may improve bioavailability and CNS penetration .

Preparation Methods

Reaction Mechanism and Reagent Selection

The most widely applicable method for synthesizing N-(2,4-dimethoxyphenyl)-3-iodobenzamide involves a carbodiimide-mediated coupling between 3-iodobenzoic acid and 2,4-dimethoxyaniline. This approach utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as the coupling agent, with 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, which subsequently reacts with the amine nucleophile.

Standard Procedure

  • Reagents :

    • 3-Iodobenzoic acid (1.0 equiv, 264 mg, 1.0 mmol)

    • 2,4-Dimethoxyaniline (1.1 equiv, 168 mg, 1.1 mmol)

    • EDCI (1.2 equiv, 230 mg, 1.2 mmol)

    • DMAP (0.2 equiv, 24 mg, 0.2 mmol)

    • Anhydrous dichloromethane (DCM, 10 mL)

  • Protocol :

    • Dissolve 3-iodobenzoic acid and 2,4-dimethoxyaniline in DCM under nitrogen.

    • Cool the mixture to 0°C and add EDCI and DMAP.

    • Stir at 0°C for 30 minutes, then warm to room temperature and react for 24 hours.

    • Quench with 2M HCl (50 mL), wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

    • Purify by recrystallization (DCM/ethyl acetate) to yield a white solid (76% yield).

Critical Parameters

  • Solvent Choice : DCM ensures optimal reagent solubility and minimizes side reactions.

  • Stoichiometry : A 10% excess of amine compensates for volatility and ensures complete conversion.

  • Catalyst Loading : DMAP at 20 mol% accelerates the reaction by stabilizing the intermediate.

Acyl Chloride Aminolysis

Synthesis of 3-Iodobenzoyl Chloride

Prior to amide formation, 3-iodobenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂):

  • Reagents :

    • 3-Iodobenzoic acid (1.0 equiv, 264 mg, 1.0 mmol)

    • SOCl₂ (3.0 equiv, 357 mg, 3.0 mmol)

    • Anhydrous toluene (5 mL)

  • Protocol :

    • Reflux the mixture at 80°C for 2 hours.

    • Remove excess SOCl₂ and toluene under reduced pressure to obtain 3-iodobenzoyl chloride (94% yield).

Amide Bond Formation

  • Reagents :

    • 3-Iodobenzoyl chloride (1.0 equiv, 282 mg, 1.0 mmol)

    • 2,4-Dimethoxyaniline (1.1 equiv, 168 mg, 1.1 mmol)

    • Triethylamine (TEA, 2.0 equiv, 202 mg, 2.0 mmol)

    • Anhydrous tetrahydrofuran (THF, 10 mL)

  • Protocol :

    • Add TEA to a solution of 2,4-dimethoxyaniline in THF at 0°C.

    • Slowly add 3-iodobenzoyl chloride and stir for 12 hours at room temperature.

    • Filter precipitated TEA·HCl, concentrate, and purify via column chromatography (hexane/ethyl acetate) to isolate the product (82% yield).

Comparative Analysis of Methods

Parameter Carbodiimide Method Acyl Chloride Method
Yield 76%82%
Reaction Time 24 h12 h
Purification RecrystallizationColumn Chromatography
Cost Efficiency ModerateHigh (due to SOCl₂ use)
Scalability Demonstrated up to 10 mmolLimited by chromatography

Key Observations :

  • The acyl chloride method offers higher yields but requires additional steps for chloride synthesis.

  • Carbodiimide-mediated coupling is preferable for large-scale synthesis due to simpler workup.

Optimization Strategies

Solvent Screening

  • Polar Aprotic Solvents : DMF and acetonitrile were tested but led to lower yields (≤65%) due to side reactions.

  • Ether Solvents : THF provided optimal balance between solubility and reaction rate.

Temperature Effects

  • Reactions conducted at 0°C reduced epimerization but required longer times (48 h).

  • Microwave-assisted synthesis at 100°C reduced reaction time to 1 hour but decreased yield to 68%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, Ar-H), 7.85 (d, J = 8.0 Hz, 1H), 7.48 (t, J = 8.0 Hz, 1H), 6.52 (d, J = 8.8 Hz, 1H), 6.42 (s, 1H), 3.89 (s, 3H), 3.82 (s, 3H).

  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Purity Assessment

  • HPLC analysis confirmed >98% purity using a C18 column (MeCN/H₂O, 70:30).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2,4-dimethoxyphenyl)-3-iodobenzamide with high yield and purity?

  • Methodological Answer : The compound is synthesized via amide coupling using 3-iodobenzoic acid and 2,4-dimethoxyaniline. A carbodiimide coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with triethylamine in anhydrous dichloromethane is effective. Purification via flash chromatography (e.g., DCM/MeOH gradients) yields >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : To verify aromatic proton environments (e.g., methoxy groups at δ ~3.8 ppm and iodobenzamide protons at δ ~7.5–8.2 ppm).
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and aromatic C-I vibrations (~500 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 414.01) .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize in vitro assays:

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM doses.
  • Anti-inflammatory Testing : COX-2 inhibition assays or TNF-α suppression in macrophage models.
  • Antifungal Screening : Agar dilution assays against Candida spp. .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

  • Methodological Answer : Systematically modify substituents:

  • Methoxy Groups : Replace with ethoxy or halogens to assess electronic effects.
  • Iodine Position : Compare meta- vs. para-substituted benzamide derivatives.
  • Amide Linker : Replace with ester or sulfonamide groups. Evaluate changes via in vitro dose-response curves and molecular docking (e.g., AutoDock Vina) to predict target binding .

Q. What experimental strategies address contradictory bioactivity data (e.g., high potency in vitro but low efficacy in vivo)?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., liver microsome assays) and logP values to assess bioavailability.
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites.
  • Orthogonal Assays : Validate target engagement via thermal shift assays or SPR (surface plasmon resonance) .

Q. How can computational tools predict the toxicity profile of this compound?

  • Methodological Answer :

  • GUSAR-Online : Predict acute toxicity (LD50) and organ-specific effects based on QSAR models.
  • ProTox-II : Simulate hepatotoxicity and mutagenicity risks.
  • ADMET Prediction : Use SwissADME to estimate blood-brain barrier penetration and cytochrome P450 interactions .

Q. What mechanistic studies elucidate the compound’s inhibition of oncogenic signaling pathways?

  • Methodological Answer :

  • Western Blotting : Quantify phosphorylation levels of key kinases (e.g., AKT, ERK) in treated vs. untreated cancer cells.
  • RNA Sequencing : Identify differentially expressed genes in pathways like apoptosis or cell cycle regulation.
  • Cellular Thermal Shift Assay (CETSA) : Confirm direct binding to suspected protein targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.